![molecular formula C41H50N7O6P B13394658 3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile](/img/structure/B13394658.png)
3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Methyl-dAphosphoramidite, also known as 5’-O-DMTr-N6-methyl-2’-deoxyadenosine, is a nucleoside phosphoramidite with a modified adenine base. This compound is primarily used in the synthesis of oligodeoxyribonucleotides, which are short DNA fragments. The modification at the N6 position of adenine enhances the stability and binding properties of the resulting oligonucleotides .
準備方法
Synthetic Routes and Reaction Conditions
The common method involves treating a protected nucleoside with phosphorodiamidite under the catalytic action of a weak acid . Another method involves treating the protected nucleoside with phosphorochloridite in the presence of an organic base, such as N-ethyl-N,N-diisopropylamine .
Industrial Production Methods
Industrial production of N6-Methyl-dAphosphoramidite follows similar synthetic routes but on a larger scale. The process involves maintaining anhydrous conditions and using automated synthesizers to ensure high yield and purity. The compound is typically purified using column chromatography on silica gel .
化学反応の分析
Types of Reactions
N6-Methyl-dAphosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoroselenoamidates.
Substitution: It can undergo substitution reactions, particularly at the phosphoramidite group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Selenium or selenium derivatives are commonly used for oxidation reactions.
Substitution: Organic bases such as N-ethyl-N,N-diisopropylamine are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphoramidate and phosphoroselenoamidate derivatives, which have applications in oligonucleotide synthesis .
科学的研究の応用
N6-Methyl-dAphosphoramidite has several scientific research applications:
作用機序
N6-Methyl-dAphosphoramidite exerts its effects by incorporating into oligonucleotides during synthesis. The methylation at the N6 position of adenine enhances the binding affinity and stability of the oligonucleotides. This modification can influence the interaction of the oligonucleotides with proteins and other nucleic acids, thereby affecting various molecular pathways .
類似化合物との比較
Similar Compounds
N6-Methyladenosine: Another methylated nucleoside used in RNA studies.
2’-O-Methyladenosine: A modified nucleoside used in antisense oligonucleotides.
5-Methylcytosine: A methylated nucleoside used in epigenetic studies.
Uniqueness
N6-Methyl-dAphosphoramidite is unique due to its specific modification at the N6 position of adenine, which provides enhanced stability and binding properties compared to other methylated nucleosides. This makes it particularly useful in the synthesis of stable and high-affinity oligonucleotides for various applications .
特性
分子式 |
C41H50N7O6P |
|---|---|
分子量 |
767.9 g/mol |
IUPAC名 |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45) |
InChIキー |
PTWRBAYAPDVZGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


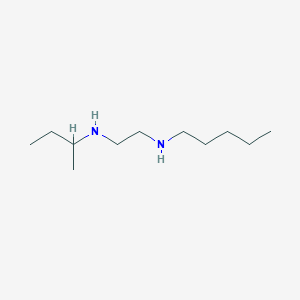
![1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide](/img/structure/B13394578.png)
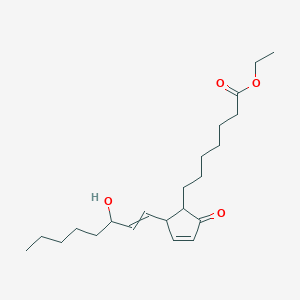
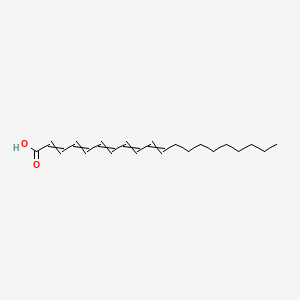
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13394599.png)
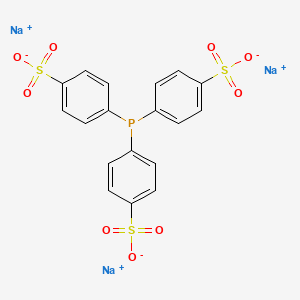
![(2,10,13-Trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B13394603.png)

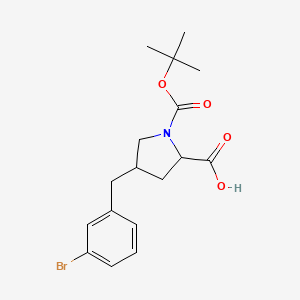
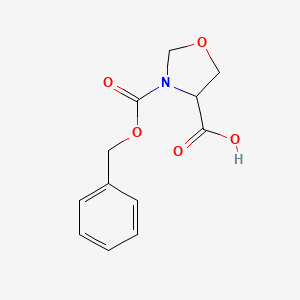
![(8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl) acetate](/img/structure/B13394633.png)
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
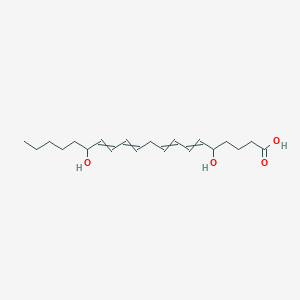
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13394666.png)
